molecular formula C17H28N2O3 B261396 N-(2-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

N-(2-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

Cat. No. B261396
M. Wt: 308.4 g/mol
InChI Key: CCBKLJNNABBHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EMBMP and belongs to the class of propan-1-amines.

Mechanism of Action

The mechanism of action of EMBMP is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer progression and inflammation. EMBMP has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been demonstrated to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
EMBMP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that EMBMP inhibits cell proliferation and induces apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In vivo studies have demonstrated that EMBMP exhibits anti-tumor activity in various animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of EMBMP is its broad-spectrum activity against cancer and inflammation. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of EMBMP is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for research on EMBMP. One of the primary areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of EMBMP, which will provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of EMBMP in animal models. Finally, the development of EMBMP derivatives with improved solubility and efficacy is an area of active research.

Synthesis Methods

The synthesis of EMBMP involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with morpholine and propan-1-amine in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from an appropriate solvent.

Scientific Research Applications

EMBMP has been extensively studied for its potential applications in various fields. One of the primary areas of research is in the field of drug discovery. EMBMP has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been demonstrated to have anti-inflammatory, anti-oxidant, and anti-microbial properties.

properties

Product Name

N-(2-ethoxy-3-methoxybenzyl)-3-(morpholin-4-yl)propan-1-amine

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C17H28N2O3/c1-3-22-17-15(6-4-7-16(17)20-2)14-18-8-5-9-19-10-12-21-13-11-19/h4,6-7,18H,3,5,8-14H2,1-2H3

InChI Key

CCBKLJNNABBHCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC=C1OC)CNCCCN2CCOCC2

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCCN2CCOCC2

Origin of Product

United States

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